REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([O:9][CH3:10])=[O:8].[Cl-].[Al+3].[Cl-].[Cl-].Cl[CH:16]([O:18]C)Cl>ClCCCl.[N+](C)([O-])=O>[CH:16]([C:5]1[CH:4]=[C:3]([C:7]([O:9][CH3:10])=[O:8])[N:2]([CH3:1])[CH:6]=1)=[O:18] |f:1.2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
ClC(Cl)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with excess ice-water
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture extracted well with ether
|
Type
|
WASH
|
Details
|
the combined ether extracts washed two times with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to 5.4 g (90%) of methyl 4-formyl-1-methylpyrrole-2-carboxylate, m.p. 95°-97° C.
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C=1C=C(N(C1)C)C(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |